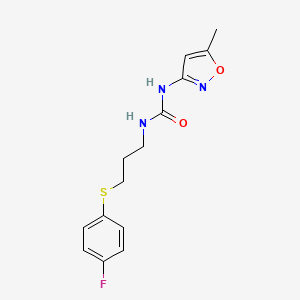

![molecular formula C22H19N3O3S3 B2998050 2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379236-52-9](/img/structure/B2998050.png)

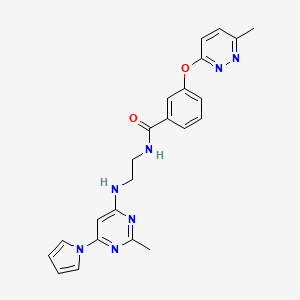

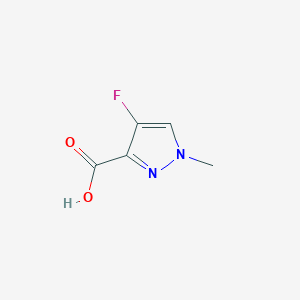

2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . They are of interest in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The compound contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrimidine ring . It also has a phenyl group and a thiophene group attached to the pyrimidine ring, and a morpholino-2-oxoethyl group attached via a sulfur atom.Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines, being aromatic and bicyclic, are often compared to naphthalene . They may undergo similar types of reactions, such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has shown potential as an anticancer agent. It was designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . The compound was tested in vitro for its ability to inhibit VEGFR-2 and prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . It displayed excellent anti-proliferative effects against these cancer cell lines . Further studies revealed that it induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells .

Antitubercular Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds to which this compound belongs, were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Drug Development

The compound’s potential for drug development has been evaluated through computational ADMET and toxicity studies . These studies provide insights into the compound’s absorption, distribution, metabolism, excretion, and toxicity properties, which are crucial for assessing its suitability as a drug candidate .

Molecular Docking and Dynamics Simulations

The compound has been studied using computational techniques to investigate its interactions with VEGFR-2 at a molecular level . Molecular docking and dynamics simulations were performed to assess the structural and energetic features of the VEGFR-2-compound complex . These studies provide valuable insights into the molecular interactions of the complex, which may guide future drug design efforts .

DFT Studies

DFT (Density Functional Theory) studies were conducted to provide insights into the structural and electronic properties of the compound . These studies can help understand the compound’s reactivity and stability, which are important for its potential applications .

Protein Dynamics Study

A bi-dimensional projection analysis confirmed the proper binding of the VEGFR-2-compound complex . An essential dynamics (ED) study utilizing principal component analysis (PCA) described the protein dynamics of the VEGFR-2-compound complex at various spatial scales . This study provides insights into the dynamic behavior of the protein in the presence of the compound .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S3/c26-18(24-8-10-28-11-9-24)14-31-22-23-20-19(16(13-30-20)17-7-4-12-29-17)21(27)25(22)15-5-2-1-3-6-15/h1-7,12-13H,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWMPFGZZFJTCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

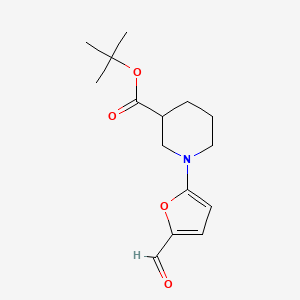

![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)

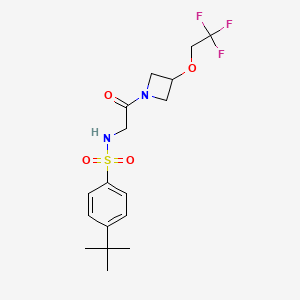

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)

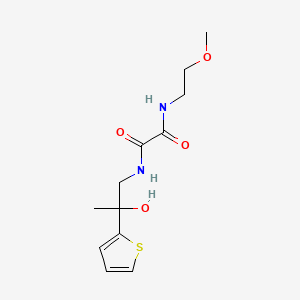

![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2997980.png)

![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)